molecular formula C12H11ClN2O3 B6169715 5-(2-chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1897886-32-6

5-(2-chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B6169715
CAS RN: 1897886-32-6
M. Wt: 266.7
InChI Key:
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Description

“2-Chloro-5-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H8BClO3 . It’s typically used in laboratory settings .


Molecular Structure Analysis

The molecular structure of “2-chloro-5-methoxyphenylboronic acid” can be represented by the SMILES string COC1=CC=C (Cl)C (B (O)O)=C1 .


Physical And Chemical Properties Analysis

The “2-chloro-5-methoxyphenylboronic acid” has a molecular weight of 186.40 g/mol . It appears as a white crystalline powder . The melting point ranges from 111.0°C to 114.0°C .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves the reaction of 2-chloro-5-methoxybenzaldehyde with ethyl acetoacetate to form 5-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then hydrolyzed to yield the desired product.", "Starting Materials": ["2-chloro-5-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "water"], "Reaction": ["Step 1: Dissolve 2-chloro-5-methoxybenzaldehyde and ethyl acetoacetate in ethanol and add sodium ethoxide as a catalyst.", "Step 2: Heat the mixture under reflux for several hours until the reaction is complete.", "Step 3: Cool the reaction mixture and add hydrochloric acid to acidify the solution.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.", "Step 6: Hydrolyze the ester by refluxing with hydrochloric acid in water to obtain the desired product, 5-(2-chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid."] }

CAS RN

1897886-32-6

Product Name

5-(2-chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.7

Purity

95

Origin of Product

United States

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